molecular formula C11H10Cl2N2O B1468354 [1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol CAS No. 1226303-27-0

[1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol

Cat. No. B1468354
CAS RN: 1226303-27-0
M. Wt: 257.11 g/mol
InChI Key: FOUIMHNBLQZVSB-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol, also known as 1-3,4-DCP-5-Me-Pyrazole, is a small molecule that has been widely studied due to its potential applications in scientific research. This molecule has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-fungal activities. Furthermore, this molecule has been found to possess a number of physiological effects, including the inhibition of tumor growth and the regulation of the immune system.

Scientific Research Applications

Ultrasonic Synthesis of Pyrazole Derivatives

A series of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives were synthesized using ultrasound in ethanol or methanol/glacial acetic acid mixture, offering advantages such as simple work-up procedure, shorter reaction times, and good yields, providing a potential route for the efficient synthesis of pyrazole derivatives including those related to [1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol (Trilleras et al., 2013).

Structural and Biological Applications

  • Structural Characterization and Synthesis : The structural details of various pyrazole derivatives were elucidated, highlighting the versatility of these compounds in forming stable structures under different conditions, which could be relevant for [1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol derivatives (Li et al., 2012).
  • Biological Activities : Pyrazole derivatives exhibited promising herbicidal and insecticidal activities. This suggests potential applications in agriculture and pest control for derivatives of [1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol (Wang et al., 2015).

Catalysis and Reaction Studies

  • Novel Reactions and Synthesis : Innovative synthesis methods were explored for different pyrazole derivatives, providing insights into reaction conditions and product yields that could be applicable to [1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol-related compounds (Katariya et al., 2021).
  • Chemical Reactions and Molecular Structures : Detailed chemical reactions and molecular structure analyses offer a deeper understanding of the reactivity and interaction patterns of pyrazole derivatives, relevant to the study of [1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol (Baeva et al., 2020).

properties

IUPAC Name

[1-(3,4-dichlorophenyl)-5-methylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c1-7-4-8(6-16)14-15(7)9-2-3-10(12)11(13)5-9/h2-5,16H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUIMHNBLQZVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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